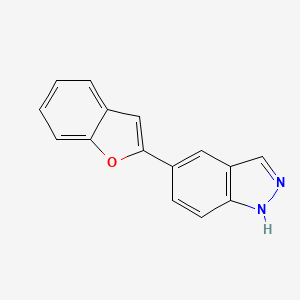

5-Benzofuran-2-YL-1H-indazole

Beschreibung

5-Benzofuran-2-YL-1H-indazole is a heterocyclic compound comprising a benzofuran ring fused to an indazole core. Its molecular formula is C₁₆H₁₁NO, with the benzofuran moiety attached at the 5-position of the indazole scaffold . This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like kinases and receptors. Notably, derivatives of indazole and benzofuran are explored for anticancer, antimicrobial, and antioxidant properties .

Eigenschaften

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOACZWIEFXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648422 | |

| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-61-7 | |

| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuran-2-YL-1H-indazole typically involves the construction of the benzofuran and indazole rings followed by their coupling. One common method is the cyclization of 2-aminobenzofuran with appropriate reagents to form the indazole ring. This can be achieved through various cyclization reactions, including transition metal-catalyzed reactions and reductive cyclization reactions .

Industrial Production Methods: Industrial production of 5-Benzofuran-2-YL-1H-indazole may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly solvents. The specific industrial methods may vary depending on the desired purity and application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Benzofuran-2-YL-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and indazole rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

5-Benzofuran-2-yl-1H-indazole is a compound with diverse applications in pharmaceutical development, material science, biochemical research, environmental applications, and analytical chemistry . Its unique electronic properties make it suitable for applications in optoelectronics, where it can enhance device performance . The compound's stability and other characteristics make it valuable in various research fields .

Benzofuran derivatives have shown promising biological activities, including antimicrobial and antibreast cancer properties . For example, benzofuran-5-ol derivatives have been synthesized and tested as potent antifungal agents, with some compounds showing superior or comparable activity to 5-fluorocytosine . Additionally, certain 2-amino-4-arylthio-5-hydroxybenzofurans have exhibited potent antifungal activity against various fungal species .

Synthesis and Reactions Involving Indazoles

The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been studied to understand the mechanism of formation of N1-CH2OH derivatives . Researchers have also characterized 2-substituted derivatives using multinuclear NMR and theoretical calculations . Furthermore, X-ray structures of (1H-indazol-1-yl)methanol derivatives have been reported .

Anticancer Applications

Wirkmechanismus

The mechanism of action of 5-Benzofuran-2-YL-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Functional Comparisons

Stability and Commercial Availability

- 5-Benzofuran-2-YL-1H-indazole is listed as discontinued by suppliers, limiting its accessibility for research .

- In contrast, benzothiophene-indazole hybrids (e.g., 6-(Benzothiophen-2-YL)-1H-indazole) remain available and are explored for their sulfur-containing heterocycles, which enhance metabolic stability .

Notes

- Discontinuation Notice: 5-Benzofuran-2-YL-1H-indazole is marked as discontinued by CymitQuimica; alternatives like 6-(Benzothiophen-2-YL)-1H-indazole may serve as substitutes .

- Safety Data: Limited toxicity profiles are available for these compounds, necessitating precautionary handling in laboratory settings.

Biologische Aktivität

5-Benzofuran-2-YL-1H-indazole (CAS Number: 885272-61-7) is a heterocyclic compound that integrates the structural features of benzofuran and indazole. This compound has garnered attention due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Structural Characteristics

- Molecular Formula : C15H10N2O

- Molecular Weight : 234.25 g/mol

The unique combination of benzofuran and indazole moieties in this compound allows for diverse chemical modifications, enhancing its potential therapeutic applications.

5-Benzofuran-2-YL-1H-indazole exhibits various biological activities through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting or activating their functions. This interaction can modulate biochemical pathways crucial for cellular processes.

- Gene Expression Modulation : It influences transcription factors, leading to changes in the expression of genes involved in inflammation, cancer progression, and other physiological responses.

- Cell Signaling Pathways : The compound affects signaling proteins that can alter downstream effects on cellular metabolism and function .

Biological Activities

The following table summarizes the biological activities associated with 5-Benzofuran-2-YL-1H-indazole:

Study on Anticancer Activity

In a recent study, 5-Benzofuran-2-YL-1H-indazole was evaluated for its anticancer properties against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of 5-Benzofuran-2-YL-1H-indazole against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity .

Anti-inflammatory Effects

Research has shown that 5-Benzofuran-2-YL-1H-indazole can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.